molecular formula C18H12ClN3O3S B2521033 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-25-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2521033
CAS No.: 912766-25-7
M. Wt: 385.82
InChI Key: HOVOPPRTRYXVND-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound is designed for investigational use in studying neurodegenerative pathways. Its molecular architecture, incorporating distinct heterocyclic motifs, suggests potential for interacting with key neurological targets. Researchers can utilize this compound to probe complex protein interactions involved in the pathogenesis of conditions like Alzheimer's disease, which is characterized by factors such as the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles . The multifaceted pathology of such disorders, involving not only neurons but also other critical cell types like astrocytes and microglia, necessitates sophisticated chemical tools for therapeutic exploration . This acetamide derivative serves as a valuable candidate for high-throughput screening, mechanism-of-action studies, and as a lead structure in the rational design of novel therapeutic agents aimed at modulating enzymatic activity or protein aggregation within the central nervous system.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-9-12(19)6-7-13-15(9)21-18(26-13)20-14(23)8-22-16(24)10-4-2-3-5-11(10)17(22)25/h2-7H,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVOPPRTRYXVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. Compounds in this category are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C15H12ClN3O3SC_{15}H_{12}ClN_{3}O_{3}S. The structural features include a thiazole ring and an isoindoline moiety, which are crucial for its biological activity.

PropertyValue
Molecular Weight335.79 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot specified

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the thiazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

Case Study : A derivative of the thiazole class was tested against multiple strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations. This suggests a potential for developing new antimicrobial agents from similar compounds.

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Research Findings :

  • In vitro studies demonstrated that compounds with similar structures to this compound effectively inhibited the proliferation of cancer cell lines.
  • The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. Thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to cytotoxic effects in rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzothiazole-Isoquinoline Derivatives ():

  • Compound 4k–4p in share the benzothiazole-acetamide backbone but replace the dioxoisoindoline with a dihydroisoquinoline group. Substituents on the benzothiazole (e.g., methoxy, fluoro, nitro) vary, impacting polarity and bioactivity.
  • Melting Points: The target compound’s melting point is expected to be lower than the 240–260°C range of 4k–4p () due to reduced crystallinity from the flexible dioxoisoindoline. Enzyme Inhibition: The (R)-configured dihydroisoquinoline derivatives in exhibit MAO-B/BChE inhibition (IC₅₀ values in µM range). The dioxoisoindoline’s planar structure may alter selectivity for these targets.

Benzothiazole-Piperazine Derivatives ():

  • Compounds like 13–18 (e.g., 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) replace the dioxoisoindoline with piperazine rings.
  • Bioactivity: Piperazine-linked compounds show MMP inhibition (), whereas the dioxoisoindoline’s electron-deficient structure may favor interactions with oxidoreductases like MAOs.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4k–4p () Piperazine Derivatives ()
Molecular Weight 397.84 430–480 410–438
LogP (Estimated) ~2.5 (Cl, methyl enhance lipophilicity) ~3.0 (methoxy/nitro increase polarity) ~2.8 (piperazine adds polarity)
HPLC Purity Not reported 90.8–94.8% 72–86% (synthetic yields)
Biological Targets MAO-B/BChE (predicted) MAO-B/BChE (confirmed) MMPs

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